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Compound of Interest

Compound Name: 4-[(Methylamino)methyl]phenol

Cat. No.: B3022743 Get Quote

An In-Depth Guide to 4-[(Methylamino)methyl]phenol: A Versatile Building Block in Modern

Organic Synthesis

Introduction: Unveiling the Potential of a
Multifunctional Phenol
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to

the efficient construction of complex molecular architectures. 4-[(Methylamino)methyl]phenol,
a seemingly simple molecule, emerges as a highly valuable and versatile scaffold for synthetic

chemists, particularly those in the fields of medicinal chemistry and materials science.[1] Its

structure uniquely combines a nucleophilic secondary amine and a reactive phenolic hydroxyl

group on a stable aromatic ring, offering two distinct points for chemical modification.

This guide, designed for researchers, scientists, and drug development professionals, provides

a comprehensive overview of 4-[(Methylamino)methyl]phenol, detailing its intrinsic reactivity,

key synthetic applications, and field-tested experimental protocols. We will explore the causality

behind experimental choices, ensuring that the described methods are not just a series of

steps, but a self-validating system grounded in chemical principles.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

edge [color="#202124"];
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// Labels for reactive sites label_N [pos="2.2, -1.2!", label="Nucleophilic Secondary Amine",

fontcolor="#EA4335"]; label_O [pos="0.8, 1.8!", label="Acidic Phenolic Hydroxyl",

fontcolor="#4285F4"];

// Arrows pointing to reactive sites edge [color="#EA4335", arrowhead=vee]; a1 [pos="1.8,

-1.2!", shape=point]; a1 -> mol [tailclip=false, headclip=false, label=""];

edge [color="#4285F4", arrowhead=vee]; a2 [pos="0.5, 1.5!", shape=point]; a2 -> mol

[tailclip=false, headclip=false, label=""]; } Caption: Structure of 4-
[(Methylamino)methyl]phenol highlighting its key reactive sites.

Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its safe and effective use

in the laboratory. 4-[(Methylamino)methyl]phenol is a white or yellowish crystalline solid that

is soluble in water and ethanol.[1]
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Property Value Source

Molecular Formula C₈H₁₁NO [1][2]

Molecular Weight 137.18 g/mol [2]

CAS Number 78507-19-4 [2]

Appearance
White to yellowish crystalline

solid
[1]

Solubility Soluble in water and ethanol [1]

Safety Considerations: While relatively safe under normal use, 4-
[(Methylamino)methyl]phenol can cause skin, eye, and respiratory tract irritation.[1][2] It is

classified as harmful if swallowed and causes serious eye damage.[2] Therefore, appropriate

personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is

mandatory. All manipulations should be performed in a well-ventilated fume hood.[1]

Core Synthetic Applications: A Dual-Functionality
Scaffold
The synthetic utility of 4-[(Methylamino)methyl]phenol stems from the differential reactivity of

its two primary functional groups. The secondary amine is a potent nucleophile, readily

undergoing alkylation and acylation. The phenolic hydroxyl group is acidic and can be

deprotonated to form a phenoxide, a strong nucleophile for O-alkylation, or can be directly

acylated to form esters. This dual reactivity allows for sequential or selective functionalization to

build molecular complexity.

N-Alkylation: Expanding the Amine Moiety
The secondary amine is readily alkylated to form tertiary amines, a common functional group in

pharmaceuticals.[3] This transformation is typically achieved via nucleophilic substitution (Sₙ2)

with alkyl halides in the presence of a base.
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Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-

diisopropylethylamine (DIPEA), is crucial.[4] These bases are strong enough to neutralize

the acid formed during the reaction (e.g., HBr) but are sterically hindered, preventing them

from competing with the substrate's amine as a nucleophile.

Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF)

is ideal.[4] These solvents can dissolve the reactants and stabilize the charged transition

state of the Sₙ2 reaction without interfering with the nucleophile.

Control of Over-alkylation: While less of a concern for secondary amines compared to

primary amines, careful control of stoichiometry (using the alkyl halide as the limiting

reagent) can prevent the formation of quaternary ammonium salts.[4]

N-Acylation: Synthesis of Amide Derivatives
The reaction of the secondary amine with an acylating agent, such as an acid chloride or

anhydride, provides a straightforward route to amides. This reaction is generally high-yielding

and rapid.

Causality in Experimental Design:

Acylating Agent: Acetic anhydride is a common, cost-effective, and highly reactive agent for

introducing an acetyl group.[5][6] For more complex acyl groups, the corresponding acid

chloride can be used.

Reaction Conditions: The reaction can often be performed under solvent-free conditions or in

a non-protic solvent.[6] A base like triethylamine or pyridine is often added to scavenge the

acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion.

O-Alkylation: Williamson Ether Synthesis
The phenolic hydroxyl group can be converted into an ether, another key functional group in

drug molecules. This is typically achieved via the Williamson ether synthesis, which involves

deprotonating the phenol to form a phenoxide ion, followed by reaction with an alkyl halide.[3]
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Base Selection: A strong base is required to deprotonate the phenol (pKa ≈ 10). Sodium

hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used.[3]

Reaction Selectivity: Under basic conditions, both the amine and the phenol can be

deprotonated. However, the phenoxide is a softer nucleophile than the neutral amine. To

achieve selective O-alkylation, one could first protect the more nucleophilic amine group

(e.g., as a carbamate), perform the O-alkylation, and then deprotect the amine.

Cyclization Reactions: Building Heterocyclic Systems
The strategic placement of the amine and phenol groups allows this building block to

participate in intramolecular cyclization reactions to form valuable heterocyclic scaffolds. For

instance, oxidative cyclization can be employed to form fused ring systems, a reaction of

significant interest in the synthesis of natural products and alkaloids.[7] The phenol can be

activated by a hypervalent iodine reagent, followed by an intramolecular nucleophilic attack

from a side chain tethered to the amine.[7]

Detailed Application Protocols
The following protocols are designed to be robust and reproducible, providing a solid

foundation for further synthetic exploration.

Protocol 1: N-Alkylation with Benzyl Bromide
This protocol details the synthesis of 4-{[Benzyl(methyl)amino]methyl}phenol, a tertiary amine

derivative.
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Reaction Setup

Reaction

Work-up & Purification

1. Dissolve 4-[(Methylamino)methyl]phenol
and K₂CO₃ in ACN

2. Add Benzyl Bromide
dropwise at RT

3. Heat to 60°C
Monitor by TLC (4-6 h)

4. Cool, Filter solid K₂CO₃

5. Evaporate Solvent

6. Aqueous Work-up
(H₂O/EtOAc extraction)

7. Purify by Column
Chromatography

Click to download full resolution via product page

Materials:
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4-[(Methylamino)methyl]phenol (1.0 eq)

Benzyl bromide (1.1 eq)

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

Acetonitrile (ACN), anhydrous

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or

Argon), add 4-[(Methylamino)methyl]phenol (1.0 eq) and anhydrous potassium carbonate

(2.0 eq). Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.

Reagent Addition: Stir the suspension vigorously. Slowly add benzyl bromide (1.1 eq)

dropwise to the mixture at room temperature.

Reaction: Heat the reaction mixture to 60°C and maintain stirring. Monitor the reaction's

progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 50%

EtOAc in hexanes). The reaction is typically complete within 4-6 hours.

Quenching and Filtration: Once the starting material is consumed, cool the reaction mixture

to room temperature. Filter the suspension through a pad of Celite to remove the inorganic

salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
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Aqueous Work-up: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer

sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash

removes any remaining acidic impurities.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude material by flash column chromatography on silica gel to afford

the pure 4-{[Benzyl(methyl)amino]methyl}phenol.

Protocol 2: N-Acylation with Acetic Anhydride
This protocol details the synthesis of N-(4-hydroxybenzyl)-N-methylacetamide, an amide

derivative.

// Reactants Amine [label="R₂NH"]; Anhydride [label=<

CH₃-C(=O)-O-C(=O)-CH₃

>];

// Step 1: Nucleophilic Attack Intermediate [label=<

O⁻

|

CH₃-C-O-C(=O)-CH₃

|

⁺NHR₂

>];

// Step 2: Collapse of Intermediate Product [label="R₂N-C(=O)CH₃"]; Byproduct

[label="CH₃COO⁻"];
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// Arrows Amine -> Anhydride [label="Nucleophilic\nAttack"]; Anhydride -> Intermediate;

Intermediate -> Product [label="Collapse &\nLeaving Group\nDeparture"]; Intermediate ->

Byproduct; } Caption: General mechanism for the N-acylation of a secondary amine with acetic

anhydride.

Materials:

4-[(Methylamino)methyl]phenol (1.0 eq)

Acetic anhydride (1.5 eq)[6]

Triethylamine (Et₃N) (1.5 eq) or Pyridine

Dichloromethane (DCM), anhydrous

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: Dissolve 4-[(Methylamino)methyl]phenol (1.0 eq) in anhydrous

dichloromethane in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C

using an ice bath.

Reagent Addition: Add triethylamine (1.5 eq) to the stirred solution. Then, add acetic

anhydride (1.5 eq) dropwise, ensuring the internal temperature remains below 5°C. The

triethylamine acts as a base to neutralize the acetic acid byproduct, preventing protonation of

the starting amine.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by TLC.
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Quenching: Carefully quench the reaction by slowly adding water. Transfer the mixture to a

separatory funnel.

Aqueous Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M

HCl (2x) to remove excess triethylamine, saturated NaHCO₃ solution (2x) to remove any

remaining acetic acid, and finally with brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purification: The resulting crude product is often of high purity. If necessary, it can be further

purified by recrystallization or flash column chromatography.

Conclusion and Future Outlook
4-[(Methylamino)methyl]phenol stands out as a robust and versatile building block in organic

synthesis. Its dual functionality provides a platform for creating diverse molecular libraries

through straightforward and high-yielding reactions like N-alkylation and N-acylation. Its

structural motif is reminiscent of sympathomimetic drugs, making it a particularly attractive

starting material for the synthesis of novel bioactive compounds.[8][9] The protocols detailed

herein offer a validated starting point for chemists to harness the synthetic potential of this

valuable reagent, paving the way for innovations in drug discovery, materials science, and

beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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